
Bis(4-phenylbutyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-phenylbutyl)mercury is an organomercury compound characterized by the presence of two 4-phenylbutyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-phenylbutyl)mercury typically involves the reaction of mercury(II) acetate with 4-phenylbutyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-phenylbutyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-phenylbutyl derivatives.
Substitution: The mercury atom can be substituted with other metal atoms or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium amalgam or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various 4-phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(4-phenylbutyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Bis(4-phenylbutyl)mercury involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to oxidative stress. This interaction can result in the generation of reactive oxygen species (ROS), which further contribute to cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound known for its neurotoxicity.
Ethylmercury: Similar to methylmercury but with different pharmacokinetics and toxicity profiles.
Phenylmercury: Contains a phenyl group attached to mercury, used in various industrial applications.
Uniqueness
Bis(4-phenylbutyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. Its dual 4-phenylbutyl groups provide steric hindrance, influencing its interactions and stability in chemical reactions .
Propiedades
Número CAS |
4848-87-7 |
|---|---|
Fórmula molecular |
C20H26Hg |
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
bis(4-phenylbutyl)mercury |
InChI |
InChI=1S/2C10H13.Hg/c2*1-2-3-7-10-8-5-4-6-9-10;/h2*4-6,8-9H,1-3,7H2; |
Clave InChI |
AWKJERXINJUULZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC[Hg]CCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
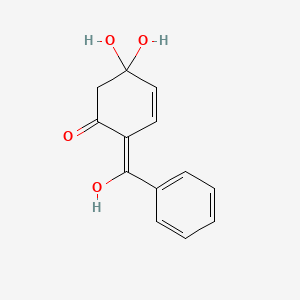
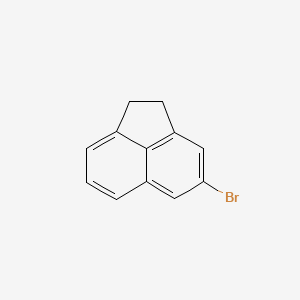

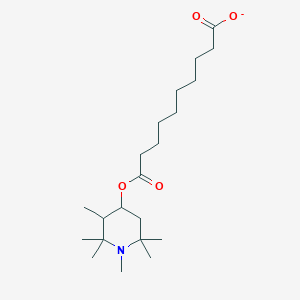
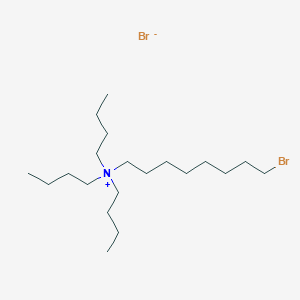

![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
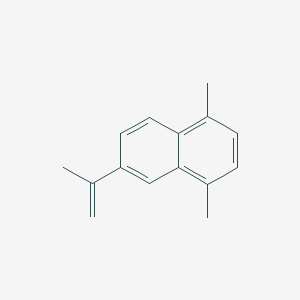
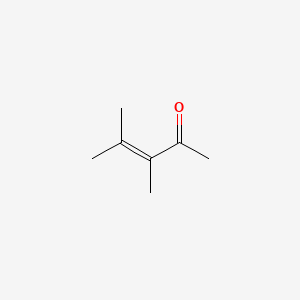

![Spiro[4.7]dodecane](/img/structure/B14748417.png)
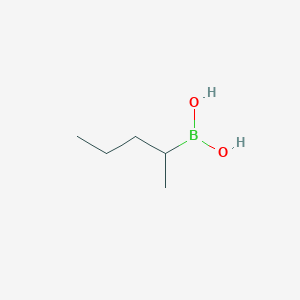
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
